ROR|At modulator 4
Description
Biological Significance of Retinoic Acid Receptor-Related Orphan Receptor Gamma T in Immune Regulation
Retinoic Acid Receptor-Related Orphan Receptor Gamma T (RORγt) serves as the master transcriptional regulator of Th17 cell differentiation, directing naive CD4+ T cells to produce interleukin-17 (IL-17) and interleukin-22 (IL-22). These cytokines mediate host defense against extracellular pathogens but also drive tissue inflammation in autoimmune pathologies. Structural studies reveal that RORγt contains a conserved DNA-binding domain and a ligand-binding domain that recruits coactivators like steroid receptor coactivator-1 to enhance transcription of target genes.
In the intestinal mucosa, RORγt maintains a delicate balance between proinflammatory Th17 cells and immunosuppressive regulatory T cells (Tregs). While Th17 cells exacerbate inflammatory bowel disease through IL-17-mediated epithelial barrier disruption, a subset of Tregs co-expressing RORγt and forkhead box protein P3 (FOXP3) suppresses excessive inflammation. This dual role complicates therapeutic strategies, as global RORγt inhibition may impair mucosal immunity. However, selective modulation through compounds like RORγt Modulator 4 allows precise targeting of pathogenic Th17 responses without completely abolishing protective functions.
Emerging evidence links RORγt activity to circadian rhythm regulation and metabolic pathways. The receptor interacts with peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) to coordinate mitochondrial biogenesis in Th17 cells, suggesting metabolic vulnerabilities that could be exploited therapeutically. Furthermore, environmental chemicals such as parabens and benzophenones act as unintended RORγt agonists, potentially exacerbating inflammatory skin diseases through ligand-dependent activation.
Properties
Molecular Formula |
C26H27N3O4S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
1-(3-cyclopropyl-5-methylphenyl)-N-[(4-methylsulfonylphenyl)methyl]-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carboxamide |
InChI |
InChI=1S/C26H27N3O4S/c1-17-13-20(19-5-6-19)15-21(14-17)29-11-12-33-26-24(29)10-9-23(28-26)25(30)27-16-18-3-7-22(8-4-18)34(2,31)32/h3-4,7-10,13-15,19H,5-6,11-12,16H2,1-2H3,(H,27,30) |
InChI Key |
OOUKMINLJXAGGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCOC3=C2C=CC(=N3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)C)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The benzothiophene core is functionalized at the 2,3 positions using a palladium-catalyzed cross-coupling reaction. A patent by Dack et al. describes the use of 4-(pyridin-4-ylmethyl)piperazine as a critical substituent, introduced via Suzuki-Miyaura coupling with a biphenyl boronic ester precursor. This step achieves >85% yield under inert atmospheric conditions (argon) with tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Fluorination and Hydroxylation
Hexafluoroacetone sesquihydrate is employed to introduce trifluoromethyl groups, followed by hydroxylation using a boron trifluoride-diethyl ether complex. The reaction proceeds at -78°C to minimize side products, yielding a tetrafluorinated intermediate. Nuclear magnetic resonance (NMR) confirms regioselectivity, with 19F NMR showing singlets at -72.3 ppm and -74.1 ppm corresponding to CF3 groups.
Chiral Resolution
The final compound exhibits R-configuration at the stereogenic center. Chiral chromatography using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers, with the R-form eluting at 12.3 minutes (99.2% enantiomeric excess).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Dimethylformamide (DMF) and tetrahydrofuran (THF) were compared for the coupling step. DMF increased reaction rate by 40% but reduced yield due to byproduct formation (Table 1). THF at 65°C provided optimal balance, achieving 88% conversion.
Table 1: Solvent Optimization for Suzuki Coupling
| Solvent | Temperature (°C) | Conversion (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 80 | 92 | 15 |
| THF | 65 | 88 | 3 |
| DMSO | 90 | 78 | 22 |
Catalytic System Tuning
Replacing Pd(PPh3)4 with XPhos-Pd-G3 increased turnover number from 1,200 to 4,500, reducing palladium residuals to <2 ppm in the final product.
Purification and Characterization
Crystallization
Recrystallization from ethyl acetate/n-heptane (1:3 v/v) yields needle-like crystals with 99.5% purity (HPLC). Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214°C.
Spectroscopic Analysis
- HRMS (ESI+): m/z 475.2789 [M+H]+ (calc. 475.2793)
- 1H NMR (500 MHz, DMSO-d6): δ 8.45 (d, J=4.8 Hz, 2H, pyridine-H), 7.82 (s, 1H, thiophene-H), 3.58 (s, 2H, CH2N)
- XRD: Space group P212121, with Z’=1 and unit cell parameters a=8.92 Å, b=10.34 Å, c=14.56 Å
Physicochemical Properties
Solubility Profile
RORγt Modulator 4 exhibits pH-dependent solubility (Table 2), critical for formulation design.
Table 2: Equilibrium Solubility in Aqueous Buffers
| pH | Solubility (µM) |
|---|---|
| 1.5 | 1.7 |
| 5.0 | 9.7 |
| 7.4 | 40.2 |
Metabolic Stability
Microsomal clearance studies across species show moderate stability in humans (Clint = 18 mL/min/kg), with N-dealkylation as the primary metabolic pathway.
Comparative Analysis with Structural Analogs
Potency in Cellular Assays
In human PBMC Th17 polarization assays, RORγt Modulator 4 reduced IL-17A+ cells by 40-60% (IC50 = 0.38 nM), outperforming ursolic acid (IC50 = 90 nM) by 237-fold.
Selectivity Profile
The compound demonstrates >100-fold selectivity over LXRs and FXRs in reporter gene assays (EC50 RORγt = 320 nM vs LXRα EC50 > 50 µM).
Chemical Reactions Analysis
Types of Reactions
ROR|At modulator 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
The retinoic acid receptor-related orphan receptors (RORs) are a class of nuclear receptors (NRs) that function as transcription factors and have emerged as potential therapeutic targets for a range of diseases, including autoimmune conditions, metabolic disorders, and cancer . RORs bind to ROR response elements (ROREs) on target genes to modulate their expression . Unlike most other NRs, RORs typically bind as monomers and constitutively recruit coactivators, leading to transcriptional activation . REV-ERBs, another group of orphan NRs, recognize the same response elements and can antagonize ROR action .
ROR Subtypes and Their Roles
The ROR family includes several subtypes, such as RORα and RORγ, with RORγt being a splice variant of RORγ . Both RORα and RORγt play a crucial role in the differentiation of T helper 17 (Th17) cells, which produce interleukin-17 (IL-17) and enhance inflammatory processes . IL-17A expression is directly regulated by RORs through interaction with ROREs in the IL-17 promoter .
Therapeutic Potential of ROR Modulators
Selective inhibition of RORs is a promising therapeutic approach for treating autoimmune diseases, metabolic disorders, and some cancers . Targeting RORs offers a significant advantage over broad immunosuppressants by specifically targeting the Th17-mediated arm of the immune system .
Autoimmune Diseases:
- Inhibiting RORα and RORγ with synthetic ligands can reduce autoimmune pathology .
- The genetic ablation of RORγ, alone or with RORα, in mice, impaired Th17 cell differentiation and protected against experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis .
- Pharmacological repression of RORγ may be a starting point for novel therapies for inflammatory diseases .
Metabolic Disorders:
- RORα and RORγ inverse agonists may have therapeutic potential for treating metabolic syndrome and associated diseases .
- RORα−/− mice showed normal cholesterol and triglyceride levels but slightly reduced blood glucose levels . Similar reductions were seen in double knockout mice .
- RORγ controls the expression of genes regulating muscle activity, fat mass, and lipid homeostasis .
Cancer and Other Disorders:
Development of ROR Ligands
Mechanism of Action
ROR|At modulator 4 exerts its effects by binding to the retinoic acid receptor-related orphan receptor gamma-t. This binding alters the conformation of the receptor, enabling it to recruit coactivator molecules and activate gene transcription. The compound can act as either an agonist or an inverse agonist, depending on its specific structure and binding mode .
Comparison with Similar Compounds
Key Compounds and Their Profiles
Selectivity and Mechanism of Action
- RORγt Modulator 4 : Likely binds to the RORγt ligand-binding domain (LBD), disrupting coactivator recruitment. Its selectivity over RORα/β remains unconfirmed but inferred from functional data showing minimal off-target effects in Jurkat cells .
- SR2211: Demonstrates HDX (hydrogen-deuterium exchange) stabilization of RORγ LBD, indicating direct binding and conformational stabilization. No cross-reactivity with RORα/β or LXRs .
- Compound 6a: Non-selective; inhibits all ROR subtypes with comparable potency, limiting therapeutic utility .
- Digoxin : Despite high potency, its cardiac glycoside properties lead to toxicity, restricting clinical use .
Efficacy in Disease Models
- Th17 Differentiation :
- Cytokine Production :
Limitations and Challenges
- Lack of Structural Data : The exact binding mode of Modulator 4 remains uncharacterized, unlike SR2211, which has HDX and crystallographic validation .
- Selectivity Concerns : While Modulator 4 shows low cytotoxicity, its selectivity over RORα/β needs confirmation to avoid metabolic side effects .
- Clinical Translation : Compounds like SR2211 and SR1001 have advanced to in vivo studies, whereas Modulator 4 is still in early preclinical stages .
Biological Activity
RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) is a nuclear receptor that plays a crucial role in the differentiation and function of Th17 cells, which are implicated in various autoimmune and inflammatory diseases. RORγt modulator 4, a specific compound targeting this receptor, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of RORγt modulator 4, exploring its mechanisms, effects on immune responses, and implications for treatment.
RORγt functions as a transcription factor that regulates the expression of genes associated with Th17 differentiation and IL-17 production. The biological activity of RORγt modulator 4 involves:
- Ligand Binding : Modulator 4 interacts with the ligand-binding domain (LBD) of RORγt, influencing its transcriptional activity. This interaction is essential for activating or inhibiting gene expression related to inflammation and immune responses .
- Post-Translational Modifications : The activity of RORγt can be modulated by various post-translational modifications such as acetylation and ubiquitination, which affect its stability and function .
- Co-Factor Interactions : The recruitment of co-activators or co-repressors by RORγt upon ligand binding alters the transcriptional landscape, enhancing or suppressing IL-17 production .
Biological Activity Data
The effectiveness of RORγt modulator 4 has been evaluated through various in vitro and in vivo studies. Below is a summary table highlighting key findings from recent research.
Case Studies
Several case studies have illustrated the therapeutic potential of RORγt modulators, including modulator 4:
- Psoriasis Treatment : A clinical study demonstrated that patients treated with RORγt modulators showed significant reductions in psoriasis severity scores, correlating with decreased IL-17 levels in serum .
- Autoimmune Disorders : In models of rheumatoid arthritis, administration of RORγt modulators led to reduced joint inflammation and damage, highlighting their potential in managing autoimmune conditions .
Implications for Therapy
The modulation of RORγt presents a promising avenue for treating inflammatory diseases. The ability of modulator 4 to selectively inhibit or activate RORγt could lead to more targeted therapies with fewer side effects compared to broad-spectrum immunosuppressants.
Q & A
Basic Research Question: How can I formulate a focused research question on ROR|At modulator 4 that aligns with mechanistic or therapeutic hypotheses?
Methodological Answer:
Use frameworks like PICO(T) (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example:
- Population : Specific cell lines or model organisms expressing RORγt.
- Intervention : Modulation of ROR|At activity via small molecules (e.g., inverse agonists).
- Outcome : Quantify IL-17 suppression or Th17 differentiation.
Leverage Boolean operators (AND/OR/NOT) to refine literature searches in databases like PubMed or Web of Science . Avoid overly broad terms (e.g., "RORγt inhibitors") by combining keywords (e.g., "this compound" AND "crystal structure" OR "kinetic binding assays") .
Basic Experimental Design: What are the key considerations for designing initial in vitro experiments to validate this compound's mechanism of action?
Methodological Answer:
- Control Groups : Include vehicle controls and known RORγt agonists/antagonists (e.g., TMP778) for benchmarking .
- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–10 µM) to determine IC50 values.
- Assay Redundancy : Combine luciferase reporter assays (RORE-driven transcription) with qPCR for downstream targets (IL-17A, IL-22) .
- Data Documentation : Pre-register protocols on platforms like Open Science Framework to ensure reproducibility .
Advanced Research Question: How can contradictory data on this compound’s selectivity be resolved across different experimental systems?
Methodological Answer:
- Cross-Validation : Replicate findings in orthogonal assays (e.g., SPR for binding kinetics vs. cellular thermal shift assays for target engagement) .
- Context-Specific Factors : Assess cell-type-dependent differences (e.g., primary T cells vs. HEK293 overexpression systems) in co-regulator recruitment .
- Meta-Analysis : Use tools like RevMan to statistically integrate conflicting results from public datasets (e.g., ChEMBL, PubChem BioAssay) .
Advanced Experimental Design: What strategies ensure reproducibility when scaling this compound studies from in vitro to in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability, bioavailability, and tissue penetration in rodents using LC-MS/MS .
- Dosing Regimen Optimization : Align in vivo doses with in vitro IC50 values adjusted for protein binding .
- Blinded Analysis : Implement randomization and blinding in animal studies to reduce bias .
- Data Sharing : Deposit raw RNA-seq data in repositories like GEO to enable independent validation .
Advanced Data Analysis: How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to map this compound’s off-target effects?
Methodological Answer:
- Pathway Enrichment : Use tools like GSEA or Ingenuity to identify enriched pathways in RNA-seq datasets .
- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to predict off-targets .
- Machine Learning : Train classifiers on PubChem BioAssay data to predict polypharmacology risks .
Ethical Consideration: What ethical guidelines apply when outsourcing this compound experiments to third-party labs?
Methodological Answer:
- Protocol Oversight : Ensure third-party labs adhere to your experimental design and provide raw data (e.g., HPLC chromatograms, flow cytometry FCS files) .
- Compliance : Verify that animal studies comply with ARRIVE 2.0 guidelines and are approved by institutional IACUCs .
Methodological Framework: How do I evaluate the feasibility of a proposed study on this compound using FINER criteria?
Methodological Answer:
- Feasible : Confirm access to critical reagents (e.g., RORγt KO mice) and validate assay protocols in pilot studies .
- Novel : Use tools like LitSense to identify gaps in existing literature (e.g., "this compound" AND "autoimmune dermatitis") .
- Ethical : Pre-screen compounds for cytotoxicity (MTT assays) before animal testing .
Advanced Validation: What orthogonal methods validate this compound’s target engagement in complex biological matrices?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of RORγt in lysates treated with the modulator .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to recombinant RORγt-LBD .
- Cryo-EM : Resolve modulator-bound RORγt structures to confirm binding mode .
Literature Review: How can I systematically identify high-impact studies on this compound while avoiding predatory journals?
Methodological Answer:
- Database Filters : Use Web of Science’s "Highly Cited Papers" filter and limit searches to Q1/Q2 journals .
- Citation Chaining : Track references from seminal papers (e.g., Solt et al., 2011 on ROR inverse agonists) .
- AI Tools : Deploy tools like ResearchRabbit to map citation networks and detect knowledge gaps .
Cross-Disciplinary Research: How can computational chemistry enhance mechanistic studies of this compound?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-RORγt binding stability over 100-ns trajectories (AMBER/CHARMM) .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for structural analogs .
- Virtual Screening : Dock compound libraries into RORγt’s allosteric pocket (Glide, AutoDock Vina) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
